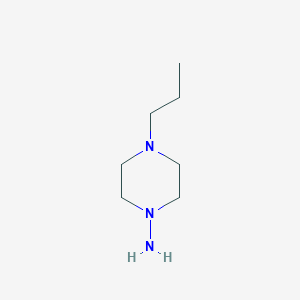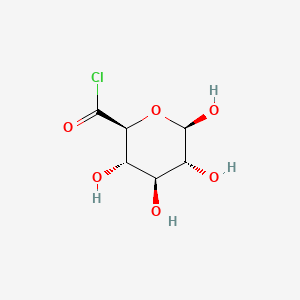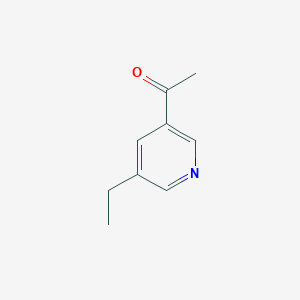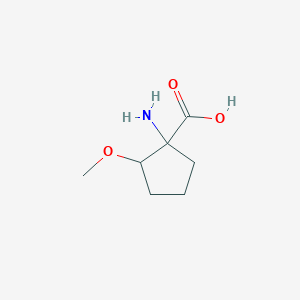
4,4-Dimethyl-2-oxocyclopentane-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4-Dimethyl-2-oxocyclopentane-1-carboxamide is an organic compound with the molecular formula C8H13NO2. It is a derivative of cyclopentanone, featuring a carboxamide group and two methyl groups at the 4th position. This compound is of interest in various fields due to its unique chemical structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Dimethyl-2-oxocyclopentane-1-carboxamide typically involves the following steps:
Starting Material: The synthesis begins with 4,4-dimethyl-2-oxocyclopentanone.
Amidation Reaction: The ketone is then subjected to an amidation reaction using ammonia or an amine under suitable conditions to form the carboxamide group.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions such as:
Catalysts: Use of specific catalysts to enhance the reaction rate.
Temperature and Pressure: Controlled temperature and pressure to ensure high yield and purity.
Purification: Techniques like recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
4,4-Dimethyl-2-oxocyclopentane-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halides, amines, and other nucleophiles.
Major Products
Oxidation: 4,4-Dimethyl-2-oxocyclopentane-1-carboxylic acid.
Reduction: 4,4-Dimethyl-2-hydroxycyclopentane-1-carboxamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4,4-Dimethyl-2-oxocyclopentane-1-carboxamide has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of 4,4-Dimethyl-2-oxocyclopentane-1-carboxamide involves its interaction with specific molecular targets:
Molecular Targets: Enzymes and receptors that the compound may bind to or inhibit.
Pathways Involved: The compound may modulate biochemical pathways related to inflammation, pain, or other physiological processes.
Comparison with Similar Compounds
Similar Compounds
4,4-Dimethyl-2-oxocyclopentane-1-carbaldehyde: Similar structure but with an aldehyde group instead of a carboxamide.
4,4-Dimethyl-2-oxocyclopentane-1-carboxylic acid: Similar structure but with a carboxylic acid group.
Uniqueness
4,4-Dimethyl-2-oxocyclopentane-1-carboxamide is unique due to its specific functional groups, which confer distinct reactivity and potential biological activity compared to its analogs.
Properties
Molecular Formula |
C8H13NO2 |
|---|---|
Molecular Weight |
155.19 g/mol |
IUPAC Name |
4,4-dimethyl-2-oxocyclopentane-1-carboxamide |
InChI |
InChI=1S/C8H13NO2/c1-8(2)3-5(7(9)11)6(10)4-8/h5H,3-4H2,1-2H3,(H2,9,11) |
InChI Key |
AIIWKWSCTJWBIO-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(C(=O)C1)C(=O)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![3-[4-[2-[[6-amino-9-[(2R,5S)-5-(ethylcarbamoyl)-3,4-dihydroxyoxolan-2-yl]purin-2-yl]amino]ethyl]phenyl]propanoic acid;hydrochloride](/img/structure/B13832126.png)





![methyl 3-[(6aR,7S,8R,10aS)-7,8-dimethyl-3-oxo-5,6,6a,8,9,10-hexahydro-1H-benzo[d][2]benzofuran-7-yl]propanoate](/img/structure/B13832157.png)


